[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride
Description
[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanamine dihydrochloride is a synthetic organic compound featuring a phenyl ring substituted with a 1,2,4-triazole moiety and an aminomethyl group, stabilized as a dihydrochloride salt. Its molecular formula is C₁₀H₁₂N₄·2HCl, with a molecular weight of 281.21 g/mol (calculated from evidence ). The compound is commercially available as a building block for pharmaceutical and agrochemical research, with suppliers such as CymitQuimica listing it under Ref: 3D-DXC59242 at a price of €513.00/50 mg .
Properties
IUPAC Name |
[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-5-9-2-1-3-10(4-9)6-14-8-12-7-13-14;;/h1-4,7-8H,5-6,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRPRBGDUGDAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=NC=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-42-8 | |
| Record name | 1-{3-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the phenylmethanamine group. One common method involves the use of 3-amino-1,2,4-triazole as a starting material. The synthetic route may include steps such as nucleophilic substitution, cyclization, and reduction reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced to the triazole ring or the phenyl group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, organometallic reagents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups to the triazole or phenyl ring .
Scientific Research Applications
Chemistry: In chemistry, [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Triazole derivatives are known for their ability to inhibit the growth of various microorganisms, making them valuable in the development of new antibiotics .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the design of new drugs targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. Triazole derivatives often act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, they may inhibit cytochrome P450 enzymes, which are involved in drug metabolism, or bind to fungal cell membrane components, disrupting their function .
Comparison with Similar Compounds
Structural Analogues
a) [1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride
- Molecular Formula : C₇H₁₂N₄·2HCl
- Molecular Weight : 225.12 g/mol
- Key Differences : Substitution of 1,2,4-triazole with 1,2,3-triazole and a butenyl side chain.
- Applications : Used in drug discovery pipelines due to its alkenyl group, which allows further functionalization .
b) [3-(Phenoxymethyl)-1H-1,2,4-Triazol-5-yl]methanamine Hydrochloride
- Molecular Formula : C₁₀H₁₃ClN₄O
- Molecular Weight : 240.69 g/mol
- Key Differences: Phenoxymethyl substitution at the triazole ring instead of benzyl.
c) N-Methyl-N-[3-(1H-1,2,4-Triazol-1-ylmethyl)benzyl]amine
- Molecular Formula : C₁₁H₁₄N₄
- Molecular Weight : 202.256 g/mol
- Applications : Intermediate in antipsychotic or antidepressant drug synthesis .
d) [2-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol
- Molecular Formula : C₁₀H₁₁N₃O
- Molecular Weight : 189.21 g/mol
- Key Differences : Hydroxyl group replaces the amine, limiting reactivity but improving solubility in polar solvents.
- Applications : Precursor for ester or ether derivatives in agrochemicals .
Physicochemical Properties
Biological Activity
[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride, a compound featuring a triazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. Triazole derivatives are known for their antifungal, antibacterial, anticancer, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H12Cl2N4
- Molecular Weight : 253.14 g/mol
- CAS Number : 41864-22-6
The biological activity of triazole compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The presence of the triazole ring enhances the compound's ability to form hydrogen bonds and engage in π-stacking interactions with DNA and proteins.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against a range of pathogens:
The compound has shown up to 16-fold greater antifungal activity compared to standard antifungal agents like fluconazole.
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various studies. The compound has demonstrated cytotoxic effects against several cancer cell lines:
Mechanistically, the compound induces apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study 1: Antifungal Efficacy
A study conducted by Mermer et al. evaluated the antifungal efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited potent antifungal activity against clinical isolates of Candida species with an MIC comparable to established antifungals.
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of triazole derivatives, researchers reported that this compound effectively inhibited the growth of MCF-7 breast cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl ring and the triazole moiety significantly impact the biological activity of the compounds. For instance:
- Electron-donating groups on the phenyl ring enhance antimicrobial activity.
- The positioning of substituents on the triazole ring is crucial for maximizing potency against specific pathogens.
Q & A
Basic Research: What are the optimal synthetic routes and purification methods for [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 3-(chloromethyl)benzylamine derivatives and 1H-1,2,4-triazole under alkaline conditions. Reaction optimization includes temperature control (60–80°C) and solvent selection (e.g., DMF or THF) to enhance yield . Post-synthesis purification employs recrystallization from ethanol/water mixtures or column chromatography using silica gel with a gradient of methanol in dichloromethane. Purity assessment via HPLC (>95%) and elemental analysis is critical to confirm stoichiometry of the dihydrochloride salt .
Basic Research: How is the structural integrity of this compound validated in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., methanol/water). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Structure refinement with SHELXL resolves hydrogen bonding between the triazole ring and chloride ions. Key metrics: R-factor < 0.05, bond length/angle deviations within 0.01 Å/1°. Powder XRD and FT-IR complement SC-XRD to confirm bulk crystallinity and functional groups (e.g., NH stretching at ~3200 cm⁻¹) .
Basic Research: What in vitro pharmacological assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and fungal strains (e.g., C. albicans ATCC 90028). MIC values ≤ 16 µg/mL indicate potential .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and account for solvent interference .
- Enzyme Inhibition: Fluorescence-based assays for kinases or cytochrome P450 isoforms. Triazole-metal coordination may influence inhibition .
Advanced Research: How are crystallographic disorders or twinning resolved during structure refinement?
Methodological Answer:
Disorders in the triazole or benzyl groups are modeled using PART instructions in SHELXL . Twin refinement (TWIN/BASF commands) addresses pseudo-merohedral twinning. For example, a twin matrix of (-1 0 0 / 0 -1 0 / 0 0 -1) with a BASF parameter ~0.3–0.4 improves R₁. Residual electron density maps (Δρ < 0.5 eÅ⁻³) validate corrections. Molecular dynamics simulations (e.g., Mercury CSD) assist in visualizing plausible disorder configurations .
Advanced Research: How to resolve contradictions in NMR spectral assignments under varying pH conditions?
Methodological Answer:
Protonation of the amine group in acidic media (e.g., D₂O/DCl) shifts NH signals downfield (δ 8.5–9.5 ppm). Variable-temperature NMR (VT-NMR) at 25–60°C reduces line broadening caused by dynamic exchange. 2D techniques (¹H-¹³C HSQC, HMBC) confirm through-space correlations between triazole C-H (δ 150 ppm) and adjacent methylene protons (δ 4.5–5.0 ppm). DFT calculations (Gaussian09/B3LYP) predict chemical shifts within 0.3 ppm error .
Advanced Research: How to address discrepancies in bioactivity data across different cell lines?
Methodological Answer:
- Solubility Optimization: Use DMSO stocks ≤ 0.1% to avoid cytotoxicity. Confirm solubility in assay media via dynamic light scattering (DLS).
- Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., N-oxidized triazole derivatives) that may enhance or mask parent compound activity .
- Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) correlates bioactivity with logP values (target: −0.5 to 3.0) .
Advanced Research: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Triazole nitrogen atoms coordinate Mg²⁺ in kinase ATP pockets. Docking scores (ΔG ≤ −8 kcal/mol) prioritize targets like EGFR or CDK2 .
- MD Simulations (GROMACS): 100-ns trajectories analyze stability of ligand-enzyme complexes. RMSD < 2.0 Å and hydrogen bond persistence (>70% simulation time) validate binding .
- QSAR Models: Hammett constants (σ) for substituents on the phenyl ring predict IC₅₀ trends (R² > 0.85) .
Advanced Research: How to assess hydrolytic stability and degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Incubate in PBS (pH 7.4, 37°C) for 48–72 hours. Monitor degradation via UPLC-PDA (λ = 254 nm). Major degradants: hydrolyzed triazole (retention time shift −1.5 min) .
- Mass Spectrometry: HRMS identifies m/z +18 (water adducts) or −36 (HCl loss). Degradation kinetics (k = 0.015 h⁻¹) follow first-order models .
- Stabilization Strategies: Lyophilization with trehalose (1:1 w/w) reduces hydrolysis by 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
